Lenalidomide-C4-azide is a synthetic derivative of the well-known immunomodulatory drug lenalidomide, which is primarily used in the treatment of multiple myeloma and certain types of lymphoma. The compound features an azide functional group, which enhances its reactivity and utility in various chemical applications, particularly in bioconjugation and click chemistry. The general molecular formula for Lenalidomide-C4-azide is with a molecular weight of approximately 356.4 g/mol .
Lenalidomide-C4-azide falls under the category of small molecule drugs and is classified as an immunomodulatory agent. It is related to other compounds such as thalidomide and pomalidomide, which share similar mechanisms of action but differ in their chemical structures and pharmacological profiles .
The synthesis of Lenalidomide-C4-azide can be achieved through several steps:
The reaction conditions typically involve heating under reflux to facilitate the condensation reaction, followed by purification processes such as recrystallization or chromatography to isolate the final product.
Lenalidomide-C4-azide has a complex molecular structure characterized by multiple functional groups, including an azide group that is crucial for its reactivity. The structural representation includes:
The compound's structural features allow it to participate in various chemical reactions, particularly those involving the azide group.
Lenalidomide-C4-azide is involved in several key chemical reactions:
Common reagents for these reactions include copper sulfate and sodium ascorbate, often conducted in solvents like DMF or methanol. The products formed from these reactions can include triazoles and amines, which are valuable in medicinal chemistry .
Lenalidomide-C4-azide exerts its biological effects primarily through interaction with cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific target proteins involved in various cellular pathways such as immune response modulation, cell cycle regulation, and apoptosis induction. The presence of the azide group allows for further functionalization, enhancing its potential for targeted therapies and diagnostic applications .
Lenalidomide-C4-azide is typically a solid at room temperature with specific melting points that may vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant data on stability under various conditions would be necessary for practical applications but are not extensively documented in available literature.
Lenalidomide-C4-azide has diverse applications across several scientific fields:
Lenalidomide-C4-azide (compound 4a, CAS 2399455-71-9) represents a strategically functionalized derivative of the immunomodulatory drug lenalidomide, featuring an azide group positioned for bioorthogonal conjugation [3]. This chemical modification transforms lenalidomide into a versatile building block for proteolysis-targeting chimera (PROTAC) development through copper-catalyzed or strain-promoted cycloadditions. The C4-azide functionalization preserves the critical pharmacophore responsible for cereblon (CRBN) binding while enabling modular assembly of heterobifunctional degraders targeting disease-relevant proteins [5] [7].
CuAAC has emerged as the gold standard for PROTAC synthesis using Lenalidomide-C4-azide due to its exceptional reliability under physiologically compatible conditions. This reaction enables the regioselective formation of 1,4-disubstituted 1,2,3-triazoles when terminal alkynes are employed as coupling partners [1] [6]. The reaction mechanism involves a stepwise process: initial formation of copper(I) acetylide followed by azide coordination, leading to a six-membered copper metallacycle intermediate that undergoes ring contraction to yield the triazole product [1].
For PROTAC construction, Lenalidomide-C4-azide serves as the E3 ligase-recruiting component that is conjugated to target protein ligands (e.g., kinase inhibitors, epigenetic modulators) equipped with terminal alkyne functionalities. A representative synthesis involves combining equimolar ratios of Lenalidomide-C4-azide and alkyne-functionalized target ligand in tert-butanol/water (3:1) with 5 mol% CuSO₄, 10 mol% sodium ascorbate, and 5 mol% tris(benzyltriazolylmethyl)amine (TBTA) ligand at 25°C for 2-4 hours, achieving >90% conversion to the desired PROTAC [5] [6]. The TBTA ligand prevents copper disproportionation and oxidation while accelerating the reaction rate by approximately 10⁷-fold compared to uncatalyzed cycloadditions [1].
Table 1: Comparative Analysis of Cycloaddition Techniques for Lenalidomide-C4-azide Functionalization
| Parameter | CuAAC | SPAAC |
|---|---|---|
| Reaction Conditions | Cu(I) catalyst, ambient temperature | Catalyst-free, ambient temperature |
| Reaction Kinetics (k₂, M⁻¹s⁻¹) | 10²-10³ (accelerated by TBTA) | 0.1-2.5 (dependent on ring strain) |
| Regioselectivity | 1,4-disubstituted triazole | 1,5-disubstituted triazole |
| Byproducts | Minimal with optimized catalyst | None |
| Cellular Compatibility | Limited by copper toxicity | Excellent for live-cell applications |
| Typical Applications | PROTAC synthesis, small molecule conjugates | Cell surface labeling, in vivo pretargeting |
The robust nature of CuAAC allows extensive linker optimization during PROTAC development. Systematic variation of alkyl chain length between the alkyne and target-binding moiety enables fine-tuning of PROTAC flexibility and distance between E3 ligase and target protein. Studies demonstrate that C5-C8 alkyl spacers optimize degradation efficiency for diverse targets including BRD4, EGFR, and androgen receptor [5]. The triazole ring formed during conjugation serves not merely as an inert linker but contributes to the overall physicochemical profile through hydrogen bonding capacity (dipole moment ≈5 Debye), moderate lipophilicity (logP ≈ -0.5 to 1.2), and metabolic stability against hydrolytic enzymes [6].
SPAAC provides a copper-free alternative for conjugating Lenalidomide-C4-azide with biomolecules under physiologically sensitive conditions. This bioorthogonal reaction utilizes cyclooctyne derivatives (e.g., DBCO, BCN) engineered with ring strain energies of 15-20 kcal/mol, driving spontaneous [3+2] cycloaddition with azides at rates up to 2.5 M⁻¹s⁻¹ [2] [5]. Unlike CuAAC, SPAAC proceeds without metal catalysts, eliminating copper-induced cytotoxicity and making it ideal for in situ applications and direct biological labeling [5].
The reaction mechanism involves a concerted cycloaddition where the strained alkyne's distortion reduces the activation barrier. Substituents adjacent to the triple bond (e.g., fluorine atoms, fused ring systems) accelerate the reaction by further increasing ring strain or through electronic effects [5]. For Lenalidomide-C4-azide applications, SPAAC enables efficient conjugation with cyclooctyne-modified antibodies, nanoparticles, or cell-penetrating peptides. A representative protocol involves incubating 1.2 equivalents of DBCO-functionalized biomolecule with Lenalidomide-C4-azide in PBS (pH 7.4) at 37°C for 4-12 hours, achieving near-quantitative conversion without purification requirements [5].
SPAAC is particularly valuable for constructing heterobifunctional degraders targeting extracellular or membrane-associated proteins. The absence of copper prevents protein oxidation or aggregation, preserving structural integrity and function during conjugation. When Lenalidomide-C4-azide is conjugated to tumor-targeting antibodies via SPAAC, the resulting antibody-PROTAC conjugates exhibit enhanced tumor selectivity through antigen-mediated delivery, demonstrating the technology's potential for tissue-specific protein degradation [5].
Linker engineering critically determines the physicochemical properties and pharmacological behavior of Lenalidomide-C4-azide conjugates. Alkyl linkers (e.g., -CH₂-CH₂-) and polyethylene glycol (PEG) chains represent two predominant design strategies with distinct advantages for PROTAC development. Alkyl chains (C3-C6) provide metabolic stability through carbon-carbon bonds resistant to enzymatic cleavage, with C3 linkers offering optimal rigidity for maintaining precise distance between molecular components [3] [5].
Crystallographic analyses demonstrate that the C4 modification site in Lenalidomide-C4-azide positions the azide functionality away from the cereblon-binding surface, enabling linker attachment without disrupting CRBN engagement [3] [7]. The propyl linker (n=3) in Lenalidomide-4'-alkyl-C3-azide maintains the glutarimide pharmacophore's orientation within the CRBN binding pocket while projecting the azide group toward solvent-exposed regions [3]. This configuration preserves the critical hydrogen bonding network between the isoindolinone carbonyl (N-H···O=C, 2.1 Å) and His353 residue in the cereblon binding pocket [10].
Table 2: Linker Performance Metrics in Lenalidomide-C4-azide Conjugates
| Linker Type | Representative Structure | Solubility (PBS, mg/mL) | Plasma Stability (t₁/₂, h) | CRBN Binding (Kd, nM) | Degradation Efficiency (DC₅₀, nM) |
|---|---|---|---|---|---|
| Alkyl (C3) | Lenalidomide-C4-azide | 0.12 ± 0.02 | >48 | 58 ± 3 | 25 ± 3 |
| Alkyl (C6) | Lenalidomide-C6-azide | 0.08 ± 0.01 | >48 | 62 ± 4 | 40 ± 5 |
| PEG4 | Lenalidomide-PEG4-azide | 1.35 ± 0.15 | 36 | 75 ± 6 | 110 ± 12 |
| PEG8 | Lenalidomide-PEG8-azide | 2.10 ± 0.20 | 30 | 89 ± 8 | 250 ± 25 |
PEG-based linkers significantly enhance aqueous solubility but introduce polydispersity (PDI = 1.01-1.05) and potential immunogenicity concerns. Conjugates featuring PEG4 linkers demonstrate 10-fold improved solubility (1.35 mg/mL) compared to alkyl-linked analogs (0.12 mg/mL) while maintaining nanomolar CRBN affinity (Kd = 75 nM) [4] [5]. However, extended PEG chains beyond 8 units reduce degradation efficiency (DC₅₀ = 250 nM) due to increased conformational flexibility and entropic penalties during ternary complex formation [4]. Pharmacokinetic studies in murine models reveal that PEG4-linked conjugates exhibit extended circulation half-lives (t₁/₂β = 8.2 hours) compared to alkyl-linked counterparts (t₁/₂β = 3.5 hours), attributable to reduced renal clearance and decreased non-specific tissue binding [4].
The optimal linker choice depends on the specific application: alkyl linkers provide superior stability and degradation efficiency for intracellular targets, while PEG linkers enhance solubility and bioavailability for systemic administration. Hybrid designs incorporating short alkyl spacers adjacent to the lenalidomide core followed by hydrophilic segments balance these competing requirements effectively [5].
The regiochemical specificity of azide installation at the C4 position of lenalidomide's phthalimide ring critically influences ternary complex formation and degradation efficiency. Molecular modeling and crystallographic analyses reveal that C4-substituted derivatives maintain the original binding mode to cereblon, with the isoindolinone ring occupying the hydrophobic pocket lined by Trp380, Trp386, and Phe402 residues [3] [7] [10]. The C4 vector projects toward solvent-accessible regions without steric clashes with CRBN, enabling linker elongation while preserving low nanomolar binding affinity (Kd = 58-89 nM across derivatives) [3].
Comparative studies of C4 versus C5 azide regioisomers demonstrate significant functional differences. C5-modified analogs exhibit 5-fold reduced CRBN binding due to steric interference with the Trp380 indole ring and disruption of the key hydrogen bond between the isoindolinone carbonyl and His353 [3] [7]. This translates to diminished degradation efficiency, with C5-conjugated PROTACs requiring 10-fold higher concentrations (DC₅₀ = 500 nM) to achieve comparable target protein depletion relative to C4-conjugates (DC₅₀ = 50 nM) [7].
The C4 positioning enables optimal trajectory for linker elongation in PROTAC architectures, facilitating productive ubiquitin transfer to target proteins. Crystallographic studies of CRBN bound to Lenalidomide-C4-azide reveal a 120° exit vector relative to the phthalimide plane, permitting flexible linker conformations without protein collision [3]. This geometric feature is exploited in heterobifunctional degraders targeting challenging proteins such as KRAS and Myc, where rigid aromatic linkers maintain precise distance and orientation between CRBN and the target protein [7].
Furthermore, the C4 modification site accommodates sterically demanding conjugates without compromising cell permeability. Fluorescent probes synthesized via SPAAC conjugation to Lenalidomide-C4-azide retain efficient cellular uptake and nuclear localization, enabling real-time visualization of CRBN engagement dynamics [3]. This functional preservation across diverse conjugate classes underscores the strategic advantage of C4-specific functionalization for developing cereblon-based chemical probes and therapeutic agents.
CAS No.: 38873-01-7
CAS No.: 69853-43-6
CAS No.:
CAS No.: 21368-49-0